3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)-
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Overview
Description
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is a chemical compound with the molecular formula C6H13NO4 and a molecular weight of 163.2 g/mol . It is a piperidine derivative characterized by the presence of three hydroxyl groups and one hydroxymethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- typically involves the reduction of corresponding piperidine derivatives. One common method involves the catalytic hydrogenation of a precursor compound under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium or platinum catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce more saturated piperidine compounds .
Scientific Research Applications
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxymethyl group allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Piperidinetriol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)piperidine: Lacks the additional hydroxyl groups, affecting its reactivity and applications.
Uniqueness
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is unique due to the presence of multiple hydroxyl groups and a hydroxymethyl group, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
117821-07-5 |
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Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
InChI Key |
LXBIFEVIBLOUGU-BXKVDMCESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](N1)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
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